molecular formula C9H10ClNO3 B556623 3-Chloro-L-tyrosine CAS No. 7423-93-0

3-Chloro-L-tyrosine

Cat. No.: B556623
CAS No.: 7423-93-0
M. Wt: 215.63 g/mol
InChI Key: ACWBBAGYTKWBCD-ZETCQYMHSA-N
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Description

3-Chlorotyrosine is a chlorinated derivative of the amino acid tyrosine. It is formed when tyrosine undergoes chlorination, typically through the action of myeloperoxidase, an enzyme found in certain white blood cells. This compound is often used as a biomarker for oxidative stress and inflammation, as its presence indicates the involvement of reactive chlorine species in biological systems .

Mechanism of Action

Target of Action

The primary target of 3-Chloro-L-tyrosine is myeloperoxidase (MPO) . MPO is an enzyme involved in the body’s immune response, and it catalyzes the production of hypochlorous acid from hydrogen peroxide and chloride anion .

Mode of Action

This compound is formed from a reaction between the MPO product hypochlorous acid and L-tyrosine . The interaction of this compound with MPO leads to the oxidation of the compound, which results in the formation of hypochlorous acid .

Biochemical Pathways

The formation of this compound is a part of the body’s immune response. The MPO-catalyzed oxidation process is a crucial biochemical pathway that helps the body combat infections . The hypochlorous acid produced in this process is a potent oxidant that can kill bacteria and other pathogens .

Pharmacokinetics

It is known that the compound is slightly soluble in dmso and ethanol .

Result of Action

The action of this compound results in the production of hypochlorous acid, which can kill bacteria and other pathogens, thereby helping the body fight infections . Unchecked activity may lead to the inactivation of important proteins through the modification of tyrosine and other residues .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of chloride anion and hydrogen peroxide, which are required for the MPO-catalyzed reaction, can affect the compound’s action . Furthermore, the pH of the environment can also influence the stability and efficacy of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chlorotyrosine can be synthesized through the chlorination of tyrosine. One common method involves the use of hypochlorous acid (HOCl) as the chlorinating agent. The reaction is typically carried out in an aqueous solution at a controlled pH to ensure selective chlorination at the 3-position of the tyrosine molecule .

Industrial Production Methods

While specific industrial production methods for 3-chlorotyrosine are not widely documented, the general approach would involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The process would likely include steps for purification, such as crystallization or chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Chlorotyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chlorotyrosine has several applications in scientific research:

    Chemistry: Used as a model compound to study chlorination reactions and the behavior of chlorinated amino acids.

    Biology: Serves as a biomarker for oxidative stress and inflammation, helping to understand the role of reactive chlorine species in biological systems.

    Medicine: Investigated for its potential role in diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

    Industry: May be used in the development of diagnostic assays and as a standard in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chlorotyrosine is unique due to its specific formation through the action of myeloperoxidase and its role as a biomarker for oxidative stress. Unlike its isomers or other chlorinated derivatives, 3-chlorotyrosine is specifically associated with inflammatory responses and the presence of reactive chlorine species .

Properties

IUPAC Name

(2S)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWBBAGYTKWBCD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315678
Record name 3-Chloro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7423-93-0
Record name 3-Chloro-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7423-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorotyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007423930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.228
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-CHLOROTYROSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY44C9MINA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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